molecular formula C26H35N5OS B8090042 N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

Cat. No.: B8090042
M. Wt: 465.7 g/mol
InChI Key: ZYFYXPKCTGTGLB-GUDCNXOCSA-N
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Description

N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a methoxycinchonan moiety and a pyrrolidinylmethyl group linked by a thiourea bridge, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves multiple steps, starting with the preparation of the methoxycinchonan and pyrrolidinylmethyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include:

    Preparation of Methoxycinchonan Precursor: This involves the methoxylation of cinchonan derivatives under controlled conditions.

    Preparation of Pyrrolidinylmethyl Precursor: This involves the synthesis of pyrrolidinylmethyl derivatives through various organic reactions.

    Formation of Thiourea Bridge: The final step involves the reaction of the two precursors with thiourea under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methoxycinchonan derivatives, while reduction may yield reduced pyrrolidinylmethyl derivatives.

Scientific Research Applications

N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea can be compared with other similar compounds, such as:

    N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]urea: This compound has a similar structure but with a urea bridge instead of a thiourea bridge.

    N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]carbamate:

The uniqueness of N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33)/t17-,18-,19-,24+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFYXPKCTGTGLB-GUDCNXOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC[C@@H]5CCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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